molecular formula C14H26N2O3 B1379469 Tert-butyl 2,2-dimethyl-3-oxo-4-propylpiperazine-1-carboxylate CAS No. 1803604-77-4

Tert-butyl 2,2-dimethyl-3-oxo-4-propylpiperazine-1-carboxylate

Cat. No.: B1379469
CAS No.: 1803604-77-4
M. Wt: 270.37 g/mol
InChI Key: PZIHZFOSOMBJBG-UHFFFAOYSA-N
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Description

Tert-butyl 2,2-dimethyl-3-oxo-4-propylpiperazine-1-carboxylate is a chemical compound with the molecular formula C14H26N2O3 . It has a molecular weight of 270.37 .


Molecular Structure Analysis

The molecular structure of this compound consists of a piperazine ring, which is a six-membered ring with two nitrogen atoms, and a carboxylate group attached to the ring .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 270.37 . The boiling point and storage conditions of this compound are not specified .

Scientific Research Applications

  • Synthesis and Chiral Applications :Tert-butyl 2,2-dimethyl-3-oxo-4-propylpiperazine-1-carboxylate has been utilized in the synthesis of chiral compounds. For example, it was used in the preparation of enantiomerically pure 2-methyl-3-phenylpropanoic acid and in the synthesis of dipeptides with high selectivities. These processes showcase its versatility in creating complex molecular structures with specific stereochemical configurations (Studer, Hintermann, & Seebach, 1995).

  • Structural Analysis and Molecular Structure Studies :The compound has been synthesized and analyzed for its molecular structure, demonstrating its utility in understanding complex organic compounds. Its structure was determined using methods like X-ray diffraction, showcasing its potential in structural biology and chemistry (Moriguchi et al., 2014).

  • Intermediate in Biotin Synthesis :This compound serves as a key intermediate in the synthesis of Biotin, a water-soluble vitamin crucial for various metabolic processes. Its synthesis from L-cystine highlights its importance in biochemistry and pharmaceuticals (Liang et al., 2016).

  • Piperidine Derivative Synthesis :It has been used in the stereoselective synthesis of piperidine derivatives, which are important in medicinal chemistry. These derivatives have applications in drug design and synthesis (Moskalenko & Boev, 2014).

  • Dynamic Kinetic Resolution :The compound has been employed in dynamic kinetic resolution, a technique important in producing enantiomerically pure substances. This application is crucial in the field of asymmetric synthesis, which is vital for creating drugs with specific activities (Kubo et al., 1995).

  • Preparation of Other Biologically Active Compounds :Research has shown its use in the preparation of spirocyclic 3-oxotetrahydrofurans, which can be further utilized to prepare other potential biologically active heterocyclic compounds. This highlights its role in the development of new therapeutic agents (Moskalenko & Boev, 2012).

  • Crystallography and Hydrogen Bond Studies :Studies on the crystal structure of related compounds have provided insights into hydrogen bonding and molecular interactions, which are key in drug design and material science (Kolter et al., 1996).

  • Medicinal Chemistry Applications :Its derivatives have been used in medicinal chemistry, for instance, in the synthesis of novel dipeptidyl peptidase-4 inhibitors, which are important in the treatment of diseases like diabetes (Yoo et al., 2008).

  • Synthesis of Complex Organic Molecules :The compound has been pivotal in the synthesis of complex organic molecules like substituted piperidines, which are essential in pharmaceuticals and organic chemistry (Harmsen et al., 2011).

  • Advanced Organic Syntheses Techniques :Research has highlighted its use in advanced organic syntheses techniques like Diels-Alder reactions, showcasing its role in creating novel compounds for various applications (Padwa, Brodney, & Lynch, 2003).

Safety and Hazards

The safety information for Tert-butyl 2,2-dimethyl-3-oxo-4-propylpiperazine-1-carboxylate indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .

Properties

IUPAC Name

tert-butyl 2,2-dimethyl-3-oxo-4-propylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3/c1-7-8-15-9-10-16(14(5,6)11(15)17)12(18)19-13(2,3)4/h7-10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZIHZFOSOMBJBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(C(C1=O)(C)C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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